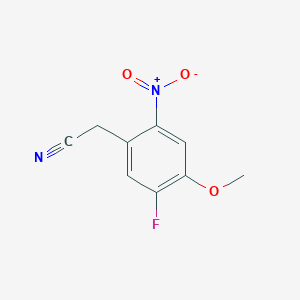

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile

Description

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile is a nitroaromatic compound featuring a fluorine atom at position 5, a methoxy group at position 4, and a nitrile (-CN) functional group attached to the acetonitrile moiety. Its molecular formula is C₉H₆FNO₃, with a molecular weight of 211.15 g/mol.

Properties

Molecular Formula |

C9H7FN2O3 |

|---|---|

Molecular Weight |

210.16 g/mol |

IUPAC Name |

2-(5-fluoro-4-methoxy-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C9H7FN2O3/c1-15-9-5-8(12(13)14)6(2-3-11)4-7(9)10/h4-5H,2H2,1H3 |

InChI Key |

ZOIVISRCYMBMHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile typically involves the nitration of 5-Fluoro-4-methoxyphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using strong nucleophiles like sodium methoxide.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, other strong nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 5-Fluoro-4-methoxy-2-aminophenylacetonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 5-Fluoro-4-methoxy-2-nitrobenzaldehyde.

Scientific Research Applications

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The table below highlights key structural and functional differences between 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile and analogous compounds:

Key Observations:

- Functional Group Impact: The nitrile group in the target compound enhances electrophilicity compared to the amino group in 5-Fluoro-2-methoxy-4-nitroaniline or the phenol group in 5-Methoxy-2-nitrophenol. This makes the acetonitrile derivative more reactive in nucleophilic substitution or cycloaddition reactions .

- Substituent Positioning : The 4-methoxy group in the target compound may sterically hinder reactions at the para position, whereas the 5-fluoro group directs electronic effects (e.g., resonance withdrawal) to the nitro group at position 2.

Physicochemical Properties

While direct data on the target compound’s properties are scarce, inferences can be drawn from analogs:

- Solubility : Nitriles generally exhibit lower polarity than carboxylic acids (e.g., 5-Fluoro-4-methoxy-2-nitrophenylacetic acid), suggesting reduced water solubility for the acetonitrile derivative .

- Melting Point : Nitroanilines (e.g., 5-Fluoro-2-methoxy-4-nitroaniline) typically have higher melting points (>150°C) due to hydrogen bonding, whereas nitriles may show lower melting points .

Biological Activity

5-Fluoro-4-methoxy-2-nitrophenylacetonitrile (FMNA) is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a nitro group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in pharmaceutical development.

- Molecular Formula : C₈H₈FN₂O₃

- Molecular Weight : 180.14 g/mol

- Structure : The compound features a phenyl ring substituted with a fluorine atom at the fifth position, a methoxy group at the fourth position, and a nitro group at the second position, alongside an acetonitrile functional group.

The biological activity of FMNA may be attributed to its ability to interact with various biological targets. For instance:

- Enzyme Inhibition : FMNA serves as a chromogenic substrate in proteomic assays, particularly in determining enzyme activity through the cleavage of its cyanoethyl group. This reaction results in the formation of 5-fluoro-2-nitroaniline, which can be quantified spectrophotometrically, allowing researchers to gauge enzyme activity based on substrate cleavage.

Research Findings and Case Studies

-

Synthesis and Reactivity :

- FMNA has been explored for its reactivity in organic synthesis, particularly in the formation of heterocyclic compounds like pyrazoles and thiazoles, which are valuable in drug discovery.

-

Biological Assays :

- Although direct biological assays specifically targeting FMNA have not been extensively documented, related compounds have shown promise in various assays aimed at evaluating their antimicrobial and anticancer properties. For example, nitroaromatic derivatives have been studied for their cytotoxic effects on cancer cell lines.

-

Potential Applications :

- FMNA's unique combination of functional groups allows it to act as a versatile building block in synthetic chemistry. It has potential applications in developing new pharmaceuticals and studying protein-ligand interactions due to its structural characteristics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Fluoro-4-methoxy-2-nitrophenylacetonitrile | Methoxy group instead of acetonitrile | Exhibits different electronic properties due to methoxy substitution |

| 4-Fluoro-2-nitrophenylacetonitrile | Lacks fluorine at position five | May have different reactivity patterns due to structural differences |

| 3-Fluoro-2-nitrophenylacetonitrile | Fluorine at position three | Changes electronic distribution affecting reactivity compared to 5-fluoro variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.